molecular formula C13H10ClNO3S2 B2575483 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 300378-93-2

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2575483
CAS RN: 300378-93-2
M. Wt: 327.8
InChI Key: LKWJDVJMIFOUHG-JXMROGBWSA-N
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Description

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10ClNO3S2 and its molecular weight is 327.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

This compound and its derivatives are primarily synthesized for their potential pharmacological applications. For example, the synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These compounds are recognized as moderate inhibitors of α-chymotrypsin enzyme, with some exhibiting remarkable activity comparable to standard antibiotics like ciprofloxacin against specific bacterial strains such as S. typhi, K. pneumoniae, and S. aureus (Siddiqui et al., 2014).

Antiviral and Antifungal Applications

Compounds structurally related to "3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid" have been synthesized with the aim of exploring their antiviral and antifungal potentials. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed certain anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010). Similarly, new antifungal compounds have been developed to explore their solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting their potential application in antifungal therapies (Volkova et al., 2020).

Anticancer Research

Several studies focus on the synthesis of derivatives for primary antitumor screening, showing moderate antitumor activity against malignant tumor cells. For example, 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides exhibit antitumor properties, with specific compounds being particularly effective against renal cancer cell lines (Horishny & Matiychuk, 2020).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies form an integral part of the research on these compounds. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored, demonstrating the application of these compounds in studying molecular interactions and their potential therapeutic effects (Watanabe et al., 2010).

properties

IUPAC Name

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c14-9-4-2-1-3-8(9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWJDVJMIFOUHG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.